2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
2-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a benzamide derivative featuring a tetrahydroquinoline core modified with a propane-1-sulfonyl group at position 1 and a 2-methoxybenzamide substituent at position 4. Benzamide derivatives are typically synthesized via reactions between acyl chlorides or activated carboxylic acids and amines, as exemplified in the synthesis of structurally related compounds .
Properties
IUPAC Name |
2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-13-27(24,25)22-12-6-7-15-14-16(10-11-18(15)22)21-20(23)17-8-4-5-9-19(17)26-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYRAWBUVVGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic synthesis.
Step 1: : The initial step might involve the formation of 1,2,3,4-tetrahydroquinoline through cyclization of suitable precursors.
Step 2: : Sulfonylation is carried out by treating the intermediate with propane-1-sulfonyl chloride under basic conditions.
Step 3: : The final coupling reaction involves reacting the sulfonylated tetrahydroquinoline with 2-methoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing industrial reactors and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms to form oxides.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Employing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophilic or electrophilic reagents depending on the functional group being targeted.
Major Products
The products formed will depend on the type of reaction. For instance, oxidation could yield sulfonyl derivatives, while substitution might introduce new functional groups like halogens.
Scientific Research Applications
2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying cell signaling pathways due to its structural complexity.
Medicine: : Investigated for its potential pharmaceutical properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in materials science for creating specialized polymers or coatings.
Mechanism of Action
The mechanism by which 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exerts its effects is often tied to its ability to interact with specific molecular targets.
Molecular Targets: : Enzymes, receptors, or ion channels within biological systems.
Pathways: : May influence signaling pathways such as those involved in inflammation or cell growth.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position | Ring System | Key Functional Group |
|---|---|---|---|---|---|---|
| This compound | Not provided | C₂₀H₂₄N₂O₄S | 388.48 | 2-methoxy (benzamide) | Tetrahydroquinoline | Propane-1-sulfonyl |
| 3-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | 946336-77-2 | C₂₀H₂₄N₂O₄S | 388.48 | 3-methoxy (benzamide) | Tetrahydroquinoline | Propane-1-sulfonyl |
| 3-(Ethylsulfanyl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | 898459-23-9 | C₁₇H₁₆N₂OS₂ | 328.45 | 3-(ethylsulfanyl) (benzamide) | Benzothiazole | Ethylsulfanyl (no sulfonyl) |
Key Observations:
Positional Isomerism (2- vs. 3-Methoxy): The target compound and BF20665 (Table 1, row 2) share identical molecular formulas but differ in the methoxy group’s position (ortho vs. meta). This positional difference could also modulate electronic effects, with ortho substitution exerting stronger inductive and steric impacts on the aromatic ring.
Ring System Variation (Tetrahydroquinoline vs. Benzothiazole): BF20667 (Table 1, row 3) replaces the tetrahydroquinoline core with a benzothiazole ring, significantly altering molecular geometry and electronic properties. Benzothiazoles are aromatic heterocycles with inherent rigidity and π-conjugation, which may enhance UV absorption or fluorescence properties compared to the partially saturated tetrahydroquinoline system .
Functional Group Differences (Sulfonyl vs. Sulfanyl): The propane-1-sulfonyl group in the target compound and BF20665 is a potent electron-withdrawing group, enhancing solubility in polar solvents and possibly improving metabolic stability in biological contexts. In contrast, BF20667’s ethylsulfanyl group is electron-donating, which may increase lipophilicity and alter redox behavior .
Biological Activity
2-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The structure of this compound can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzamide derivatives possess antifungal activity against various fungi such as Botrytis cinerea and Fusarium graminearum . The synthesized compounds showed varying degrees of effectiveness, with some derivatives outperforming established antifungal agents.
| Compound | Activity Against Botrytis cinerea (%) | Activity Against Fusarium graminearum (%) |
|---|---|---|
| 10a | 84.4 | 78.5 |
| 10d | 83.6 | 76.0 |
| 10e | 83.3 | 75.5 |
| Control | 81.4 (pyraclostrobin) | N/A |
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using zebrafish embryo models. The acute toxicity was found to be low, with an IC50 value indicating a safe profile for further biological testing . This suggests that while the compound exhibits antimicrobial properties, it may also be suitable for therapeutic applications without significant toxicity.
The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the tetrahydroquinoline moiety is believed to play a crucial role in its interaction with biological targets. This structural element may facilitate binding to enzymes or receptors involved in microbial growth and proliferation.
Study on Antifungal Activity
In a controlled study examining the antifungal activity of various benzamide derivatives including the target compound, it was found that modifications in the sulfonamide group significantly influenced biological efficacy. The study highlighted that compounds with a propane sulfonyl group exhibited enhanced antifungal activity compared to those lacking this modification .
Research on Antimicrobial Resistance
Another important aspect of research has focused on the compound's potential in combating antimicrobial resistance. As traditional antibiotics face increasing resistance issues, compounds like this compound could offer novel mechanisms for inhibiting pathogenic bacteria and fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
